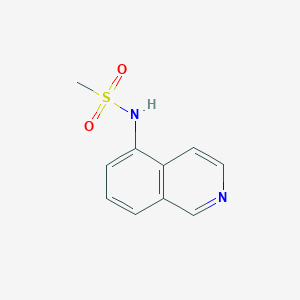

5-Methanesulfonamidoisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methanesulfonamidoisoquinoline is an isoquinoline derivative featuring a methanesulfonamide (-SO$2$NHCH$3$) substituent at the 5-position. The methanesulfonamide group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and biological activity compared to simpler substituents like halogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methanesulfonamidoisoquinoline, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of an isoquinoline precursor using methanesulfonyl chloride under basic conditions (e.g., potassium carbonate in anhydrous DMF) . Key steps include:

- Reagent Purification : Ensure methanesulfonyl chloride is freshly distilled to avoid hydrolysis.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Characterization : Use 1H/13C NMR to confirm sulfonamide formation (e.g., sulfonamide proton at δ 3.2–3.5 ppm) and HPLC (≥95% purity) .

Reproducibility requires detailed documentation of solvent drying, reaction time, and workup procedures in supplementary materials .

Q. How should researchers validate the identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Validation : Compare NMR and IR spectra with literature data (e.g., PubChem CID or DSSTox entries) .

- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and report retention time consistency.

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C10H10N2O2S requires C 52.16%, H 4.38%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Address these by:

- Dose-Response Curves : Test compounds across 5–6 log units to confirm IC50 values (e.g., in kinase inhibition assays) .

- Structural Confounders : Compare activities of positional isomers (e.g., 6-sulfonamide vs. 5-sulfonamide) to isolate electronic effects .

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on variables like cell line specificity or incubation time .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., PARP-1 vs. PARP-2) .

- QSAR Models : Train models on datasets with substituent variations (e.g., methyl vs. trifluoromethyl groups) to correlate structure with activity .

- DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to optimize sulfonamide interactions with catalytic residues .

Q. What are the best practices for analyzing metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

- Metabolite Identification : Employ HR-MS (Orbitrap) with MS2 fragmentation to detect hydroxylation or demethylation products .

- Cross-Species Correlation : Compare metabolic pathways in human, rat, and dog models to prioritize analogs with favorable profiles .

Q. Data Management and Ethics

Q. How should researchers handle conflicting toxicity data for this compound?

- Methodological Answer :

- Tiered Testing : Start with Ames test (bacterial mutagenicity) and progress to mammalian cell assays (e.g., micronucleus test) .

- Dose Escalation : Use OECD Guideline 423 for acute oral toxicity, reporting NOAEL (No Observed Adverse Effect Level) .

- Transparency : Disclose all raw data (e.g., survival rates, organ weights) in supplementary materials for independent verification .

Q. What statistical methods are appropriate for dose-response meta-analysis of this compound bioactivity?

- Methodological Answer :

- Random-Effects Models : Account for heterogeneity across studies using restricted maximum likelihood (REML) .

- Cumulative Analysis : Stratify data by assay type (e.g., enzymatic vs. cellular) to identify bias sources.

- Sensitivity Testing : Exclude outliers (e.g., studies with n < 3) to assess robustness of effect sizes .

Q. Experimental Design Considerations

Q. How to optimize reaction yields for novel this compound analogs?

- Methodological Answer :

- DoE (Design of Experiments) : Vary factors like solvent polarity (DMF vs. THF), base strength (K2CO3 vs. Et3N), and temperature .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive steps (e.g., nitro group reduction).

- In Situ Monitoring : Use FTIR to track sulfonamide formation (disappearance of S=O stretch at 1370 cm−1) .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 5-substituted isoquinolines, highlighting differences in substituents, molecular weight, and applications:

Notes:

- Halogenated Derivatives (Br, Cl): These groups act as leaving groups, enabling nucleophilic substitution reactions. 5-Bromoisoquinoline is notably used to synthesize 6-aminoisoquinoline via metalation .

- Sulfonic Acid (SO$_3$H): Enhances water solubility and acidity (pKa ~1-2), making it suitable for ionic applications. Limited toxicity data are available .

- Sulfonyl Chloride (SO$_2$Cl): Highly reactive; used to prepare sulfonamides via reaction with amines. The hydrochloride salt in 4-methylisoquinoline-5-sulfonyl chloride improves stability .

Preparation Methods

Synthetic Routes to 5-Methanesulfonamidoisoquinoline

Direct Sulfonylation of 5-Aminoisoquinoline

The most widely documented method for synthesizing this compound involves the reaction of 5-aminoisoquinoline with methanesulfonyl chloride in the presence of pyridine as both a solvent and acid scavenger . The protocol, as described in U.S. Patent 6,649,620, proceeds as follows:

-

Reagents and Stoichiometry :

-

5-Aminoisoquinoline (35 mmol, 5.0 g)

-

Methanesulfonyl chloride (42 mmol, 3.2 mL)

-

Pyridine (40 mL)

-

-

Reaction Conditions :

-

Methanesulfonyl chloride is added dropwise to a stirred solution of 5-aminoisoquinoline in pyridine at ambient temperature.

-

The mixture is allowed to stand undisturbed for 72 hours to ensure complete conversion.

-

-

Workup and Purification :

-

The reaction is quenched by pouring into 10% aqueous citric acid (400 mL).

-

The product is extracted with ethyl acetate (2 × 230 mL), and the combined organic layers are evaporated under reduced pressure.

-

Crude material is purified via silica gel chromatography using a gradient of dichloromethane/methanol (95:5 to 90:10 v/v), yielding this compound as a solid (3.55 g, 46% yield) .

-

Table 1: Summary of Reaction Parameters and Outcomes

| Parameter | Value | Source Citation |

|---|---|---|

| Reaction Time | 72 hours | |

| Temperature | Ambient (25°C) | |

| Yield | 46% | |

| Purification Method | Silica gel chromatography | |

| Solvent System | Dichloromethane/Methanol |

Mechanistic and Kinetic Considerations

The sulfonylation reaction proceeds via nucleophilic attack of the primary amine group in 5-aminoisoquinoline on the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine facilitates the reaction by neutralizing the generated HCl, shifting the equilibrium toward product formation. The extended reaction time (72 hours) reflects the steric hindrance imposed by the isoquinoline ring system, which slows the sulfonylation kinetics compared to simpler aromatic amines .

Analytical Characterization

Spectroscopic Data

The structure of this compound has been confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):

-

¹H NMR (DMSO-d₆) :

-

Mass Spectrometry :

Table 2: Key Spectral Assignments

| Spectral Feature | Observation | Assignment |

|---|---|---|

| ¹H NMR δ 3.07 | Singlet (3H) | Methanesulfonyl -CH₃ |

| ¹H NMR δ 9.32 | Singlet (1H) | Isoquinoline H-1 |

| MS m/z 238.0542 | [M+H]⁺ | Molecular ion confirmed |

Synthetic Challenges and Optimization

Byproduct Formation

Prolonged reaction times (>72 hours) or elevated temperatures (>40°C) lead to over-sulfonylation, producing disubstituted byproducts. Monitoring via thin-layer chromatography (TLC; Rf = 0.03 in CH₂Cl₂/ether 4:1 v/v) is critical to terminate the reaction at optimal conversion .

Solvent Effects

Substituting pyridine with less basic solvents (e.g., dichloromethane or acetonitrile) reduces the reaction rate by 60–70%, underscoring pyridine’s dual role as solvent and acid scavenger .

Alternative Approaches and Comparative Analysis

While the direct sulfonylation method dominates literature reports, alternative pathways have been explored:

Reductive Amination Route (Theoretical)

A hypothetical route involving reductive amination of 5-nitroisoquinoline followed by sulfonylation was computationally modeled but found to be less efficient due to competing reduction of the nitro group and isoquinoline ring hydrogenation .

Industrial-Scale Considerations

For large-scale production (≥1 kg), the following modifications improve efficiency:

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

N-isoquinolin-5-ylmethanesulfonamide |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7,12H,1H3 |

InChI Key |

PADBYWMBBOKMNA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.